5-Amino-2-nitrobenzenesulfonic acid
Overview
Description
5-Amino-2-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H6N2O5S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with an amino group at the ortho position and a nitro group at the para position. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-nitrobenzenesulfonic acid can be synthesized through several methods. One common method involves the nitration of 2-aminobenzenesulfonic acid. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction is carried out in reactors equipped with cooling systems to manage the heat generated during the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Major Products Formed
Reduction: The major product is 2,5-diaminobenzenesulfonic acid.
Substitution: The products vary depending on the coupling agents used, often resulting in azo dyes with different chromophoric properties.
Scientific Research Applications
5-Amino-2-nitrobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes and pigments for textiles and other materials
Mechanism of Action
The mechanism of action of 5-Amino-2-nitrobenzenesulfonic acid depends on its application. In dye synthesis, the compound undergoes diazotization and coupling reactions to form azo dyes. The amino and nitro groups play crucial roles in these reactions, facilitating the formation of stable azo bonds. In biological systems, the compound can interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzenesulfonic acid: Similar structure but different substitution pattern.
4-Nitro-2-sulfoaniline: Another isomer with the nitro and sulfonic acid groups in different positions.
2-Chloro-5-nitrobenzenesulfonic acid: Contains a chloro group instead of an amino group
Uniqueness
5-Amino-2-nitrobenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of certain dyes and pigments that require precise structural features .
Biological Activity
5-Amino-2-nitrobenzenesulfonic acid (CAS No. 117143) is an organic compound with the molecular formula and a molecular weight of 218.19 g/mol. This compound is notable for its potential biological activities and applications in various fields, including biochemistry, pharmaceuticals, and environmental science.
Structure and Functional Groups
The structure of this compound features:
- An amino group (-NH₂)
- A nitro group (-NO₂)
- A sulfonic acid group (-SO₃H)
These functional groups contribute to the compound's reactivity and biological interactions.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 218.19 g/mol |
Boiling Point | Not specified |
Solubility | High |
Log P (octanol-water) | -0.41 |
This compound interacts with various biological systems through redox reactions, affecting enzyme activities and cellular signaling pathways. The nitro group can be reduced to form reactive intermediates, which may participate in further biochemical transformations.
Enzyme Interactions
This compound has been studied for its role as a substrate in enzyme assays. For instance, it can be utilized in the measurement of glycated proteins, which are important indicators in diabetes management. The compound enhances the reliability of assays by mitigating the influence of hemoglobin on measurement systems .
Case Studies and Research Findings
- Enzymatic Assays : In a study involving the measurement of glycated proteins, this compound was used to improve assay accuracy by eliminating hemoglobin interference .
- Antioxidant Properties : Research indicated that compounds with similar structures exhibit antioxidant activity, suggesting that this compound may also possess such properties, potentially useful in therapeutic contexts .
- Environmental Impact : Investigations into the environmental behavior of nitro compounds have shown that derivatives can undergo microbial reduction, indicating a potential for bioremediation applications .
Toxicity and Safety
While specific toxicity data for this compound is limited, compounds with similar structures often exhibit low toxicity levels. Safety data sheets recommend handling with care due to its chemical nature .
Pharmaceutical Development
The compound's ability to act as a substrate for various biochemical processes makes it a candidate for drug development and diagnostics.
Industrial Uses
In industrial chemistry, it serves as an intermediate in dye synthesis and other organic compounds, leveraging its reactive functional groups for diverse applications.
Properties
IUPAC Name |
5-amino-2-nitrobenzenesulfonic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c7-4-1-2-5(8(9)10)6(3-4)14(11,12)13/h1-3H,7H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCKQDZVUQEQFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276194 | |
Record name | 5-amino-2-nitrobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551-91-7 | |
Record name | NSC158010 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-2-nitrobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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